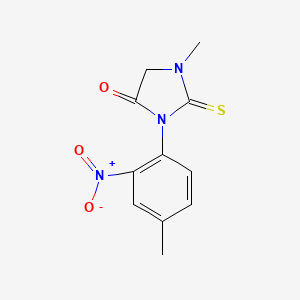

1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one

描述

属性

IUPAC Name |

1-methyl-3-(4-methyl-2-nitrophenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-7-3-4-8(9(5-7)14(16)17)13-10(15)6-12(2)11(13)18/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFYBHPFJYNRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CN(C2=S)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the available literature on its biological activity, including case studies, research findings, and a summary of relevant data.

- Molecular Formula : CHNOS

- Molecular Weight : 281.32 g/mol

- CAS Number : 75366831

Antimicrobial Activity

Recent studies have highlighted the compound's significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antibacterial Activity Summary

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.011 mg/mL | 0.020 mg/mL |

| Bacillus cereus | 0.015 mg/mL | 0.025 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

The compound exhibited a higher antibacterial efficacy compared to standard antibiotics such as ampicillin and streptomycin, with some derivatives showing up to a 50-fold increase in activity against certain bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity. It has been evaluated against several fungal species, demonstrating effective inhibition.

Table 2: Antifungal Activity Summary

| Fungi Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Trichoderma viride | 0.004 mg/mL |

| Aspergillus fumigatus | 0.060 mg/mL |

The most sensitive organism was found to be Trichoderma viride, while Aspergillus fumigatus showed resistance at higher concentrations .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on normal MRC5 cells indicated that while the compound exhibits antimicrobial properties, it also possesses a degree of cytotoxicity that necessitates careful evaluation for therapeutic applications. The IC50 values were observed to be significantly higher than the MIC values for bacterial strains, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of specific functional groups in the thioxoimidazolidinone framework contributes to its biological activity. Modifications at the nitrogen and sulfur positions have been shown to enhance both antibacterial and antifungal activities .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on various derivatives of thioxoimidazolidinones demonstrated that compounds with electron-withdrawing groups significantly increased antibacterial activity against resistant strains of E. coli and S. aureus. The study concluded that further optimization of these derivatives could lead to new antibiotic candidates .

- Antifungal Activity Assessment : Another investigation highlighted the compound's effectiveness against fungal infections, particularly in immunocompromised patients, suggesting its potential role in combination therapies for enhanced efficacy against resistant fungal strains .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one exhibit antimicrobial properties. Studies have shown that imidazolidinones can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The nitro group in the compound may enhance its activity against gram-positive bacteria, which is crucial given the rise of antibiotic-resistant strains.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. The thioxoimidazolidinone structure is known for its ability to interact with cellular targets involved in cancer progression. Researchers are investigating its efficacy against various cancer cell lines, focusing on mechanisms of action such as apoptosis induction and cell cycle arrest.

Environmental Science

Pollutant Degradation

The compound's potential for use in environmental remediation has been explored, particularly in the degradation of pollutants. Its chemical structure allows it to act as a catalyst in reactions that break down harmful substances in contaminated water or soil. Studies are ongoing to evaluate its effectiveness in removing heavy metals and organic pollutants from the environment.

Material Science

Polymer Development

this compound has been investigated for its role in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material strength and durability, making it suitable for applications in coatings, adhesives, and composites.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various imidazolidinones, including this compound. The results demonstrated significant inhibition of bacterial growth compared to control groups, indicating its potential as a new antimicrobial agent.

Case Study 2: Environmental Remediation

In a project aimed at assessing the degradation of organic pollutants, researchers applied this compound in a controlled environment. The findings revealed a substantial reduction in pollutant concentration over time, suggesting effective catalytic properties for environmental cleanup efforts.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound belongs to a class of 2-thioxoimidazolidin-4-one derivatives, which are often compared to thiazolidinone and thiadiazole analogs. Key structural differences and substituent impacts include:

- Core Heterocycle: 2-Thioxoimidazolidin-4-one (target compound): Contains a five-membered ring with two nitrogen atoms and a thiocarbonyl group. Thiazolidin-4-one: Replaces one nitrogen with a sulfur atom, as seen in compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2- derivatives . Thiadiazole: Features a five-membered ring with two nitrogen and one sulfur atom, as in derivatives synthesized via hydrazonoyl chlorides .

Substituent Variations :

Substituents on the phenyl ring and N-alkyl groups significantly alter bioactivity and physicochemical properties:The ortho-nitro group in the target compound may induce steric hindrance, affecting receptor binding compared to para-nitro analogs .

Physicochemical and Spectral Properties

- Melting Points : While exact data for the target compound is unavailable, structurally similar 2-thioxoimidazolidin-4-one derivatives typically exhibit melting points between 180–220°C, influenced by substituent polarity .

- NMR Analysis :

- The 4-methyl-2-nitrophenyl group in the target compound would cause distinct chemical shifts in aromatic protons (δ 7.5–8.5 ppm) and thiocarbonyl (δ ~190 ppm for 13C).

- Comparisons with fluoro- or chloro-substituted analogs (e.g., δ 7.8–8.2 ppm for nitro vs. δ 7.3–7.6 ppm for fluoro) highlight electronic effects of substituents .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Nitro Group Position: Ortho-nitro (target) vs. Methyl vs. Halogen Substituents: Methyl enhances solubility, whereas halogens (F, Cl) increase lipophilicity and membrane penetration .

Computational Comparisons : Graph-based structural analysis (e.g., using SMILES or fingerprint methods) could quantify similarity to bioactive analogs, aiding in virtual screening .

准备方法

Classical Synthetic Route via Thioisocyanate Intermediate

One established method involves the synthesis of a key thioisocyanate intermediate, followed by cyclization with appropriate amines:

- Starting from commercially available nitro-substituted aromatic compounds, a sequence of nitration, bromination, reduction, and cyanation reactions leads to an intermediate (e.g., compound 16 in the referenced study).

- This intermediate reacts with thiophosgene to form a thioisocyanate intermediate (compound 17).

- Cyclization of this intermediate with methyl-substituted hydantoin derivatives in the presence of triethylamine (TEA) yields the target 2-thioxoimidazolidin-4-one derivatives, including those with methyl and nitrophenyl substitutions.

This method provides moderate to good yields (46–71%) and allows for structural diversity by varying the amine and hydantoin derivatives.

Microwave-Assisted Solvent-Free Synthesis Using Montmorillonite K-10 Clay Catalyst

A more recent and environmentally friendly approach is the microwave-assisted synthesis under solvent-free conditions, catalyzed by montmorillonite K-10 clay:

- The method uses a one-pot, multi-component reaction involving:

- Ribosyl or deoxyribosyl thiourea,

- An α-halo carboxylic acid (bifunctional building block),

- An aryl amine (such as 4-methyl-2-nitroaniline).

- The mixture is combined with montmorillonite K-10 clay, solvent evaporated, and subjected to microwave irradiation at 600 W in cycles of irradiation and mixing.

- This process promotes cyclocondensation via an isothiocyanate intermediate formed from the thiourea, followed by nucleophilic addition of the aryl amine and ring closure with the α-halo acid.

- The reaction typically completes within 5–8 minutes under microwave irradiation, yielding 2-thioxoimidazolidin-4-one derivatives in high yields (76–85%) with excellent purity after recrystallization.

This method offers advantages including:

- Enhanced reaction rates,

- Higher yields compared to traditional thermal methods (which may take several hours),

- Solvent-free conditions aligning with green chemistry principles,

- Easier workup and better selectivity.

Thermal Synthesis for Comparison

The same reactants and catalyst can be used under conventional thermal reflux conditions:

- Reaction mixtures are refluxed in dichloromethane with montmorillonite K-10 clay at ~88 °C for several hours (typically 3–5 hours).

- Yields are significantly lower (around 30–35%) compared to microwave-assisted synthesis.

- The longer reaction times and lower yields make this less attractive compared to microwave methods.

Data Table Summarizing Yields and Conditions

| Compound Variant | Reaction Method | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| 1-Methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one (analog) | Microwave-assisted (K-10 clay) | 5–8 minutes | 76–85% | Solvent-free, rapid, high yield |

| Same compound | Thermal reflux (K-10 clay) | 3–5 hours | 30–35% | Longer time, lower yield |

| Analogous compounds | Thioisocyanate intermediate route | Several steps, hours | 46–71% | Multi-step, moderate yield |

Mechanistic Insights

The microwave-assisted method proceeds via:

- Transformation of thiourea to an isothiocyanate intermediate.

- Nucleophilic attack by the aryl amine on the isothiocyanate.

- Formation of a dipolar activated complex with the α-halo acid.

- Cyclocondensation yielding the 2-thioxoimidazolidin-4-one ring system.

The montmorillonite K-10 clay acts as a solid acid catalyst facilitating cyclization and enhancing reaction rates under microwave irradiation.

Summary of Research Findings

- Microwave irradiation combined with montmorillonite K-10 clay catalysis provides a novel, efficient, and green synthetic route to 2-thioxoimidazolidin-4-one derivatives including nitrophenyl-substituted analogs.

- This method outperforms classical thermal methods in both reaction time and yield.

- The use of α-halo acids as bifunctional building blocks in one-pot multi-component reactions enables structural diversity and facile synthesis.

- The thioisocyanate intermediate route remains a valuable classical method for synthesizing related compounds with good yields but involves more steps and longer reaction times.

常见问题

Q. What are the recommended synthetic routes for 1-methyl-3-(4-methyl-2-nitrophenyl)-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving substituted nitroaryl aldehydes and thiourea derivatives. For example, similar imidazolidinone derivatives are synthesized by reacting hydrazine derivatives with carbonyl compounds in ethanol under reflux, with triethylamine as a catalyst . Optimization may involve adjusting solvent polarity (e.g., dimethylformamide for higher yields) and reaction time (6–12 hours) to minimize by-products. Purity is typically confirmed via thin-layer chromatography (TLC) and recrystallization.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- FTIR : Confirm the presence of thioxo (C=S) groups (~1200–1250 cm⁻¹) and nitro (NO₂) stretches (~1520–1350 cm⁻¹).

- NMR : ¹H NMR identifies methyl groups (δ ~2.5 ppm for aromatic methyl; δ ~3.3 ppm for N-methyl) and nitroaryl proton environments .

- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular packing . WinGX can integrate crystallographic data processing .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Perform accelerated stability studies using HPLC to monitor degradation products. For example, incubate the compound in buffers (pH 3–9) at 40–60°C for 4 weeks. Compare retention times and peak areas to identify hydrolysis or oxidation pathways, particularly at the nitro or thioxo groups .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the compound’s biological activity (e.g., antischistosomal or antibacterial effects)?

- Dose-response assays : Test concentrations from 1–100 µM against Schistosoma mansoni or Staphylococcus aureus, with praziquantel or ciprofloxacin as positive controls .

- Tegumental analysis : Use scanning electron microscopy (SEM) to observe structural damage (e.g., tubercle collapse in parasites) after 24-hour exposure .

- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Q. How do substituents (e.g., nitro, methyl) influence the compound’s bioactivity and coordination chemistry?

The nitro group enhances electrophilicity, improving binding to biological targets (e.g., parasite tegument proteins). Methyl groups increase lipophilicity, aiding membrane penetration. For metal coordination (e.g., Cr(III), Zn(II)), the thioxo group acts as a bidentate ligand, forming stable complexes characterized via molar conductivity and magnetic susceptibility measurements . Substituent effects can be systematically studied using analogues with halogens or methoxy groups .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

Challenges include disordered nitro or methyl groups and twinning. Mitigation strategies:

Q. How can antioxidant activity be rigorously evaluated, and what methodological pitfalls should be avoided?

Use DPPH and ABTS radical scavenging assays with Trolox as a standard. Key considerations:

- Solvent compatibility : Ensure the compound is dissolved in DMSO (≤1% v/v) to avoid solvent interference.

- Kinetic monitoring : Measure absorbance at 517 nm (DPPH) every 5 minutes for 1 hour to capture time-dependent effects .

- Positive controls : Include ascorbic acid and validate via dose-response curves (IC₅₀ calculations).

Q. How should contradictory data between spectroscopic and crystallographic results be resolved?

For example, if NMR suggests a planar conformation but X-ray shows puckered imidazolidinone rings:

- Re-examine solution vs. solid-state dynamics via variable-temperature NMR.

- Perform DFT calculations (e.g., Gaussian 16) to compare optimized geometries with experimental data .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with S. mansoni thioredoxin glutathione reductase (TGR). Focus on the thioxo group’s role in hydrogen bonding .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can structure-activity relationship (SAR) studies be designed to improve antidiabetic or antimicrobial potency?

- Scaffold modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position to enhance target affinity .

- Bioisosteric replacement : Substitute the nitro group with a cyano (-CN) to reduce toxicity while maintaining activity .

- Fragment-based screening : Use SPR or ITC to identify high-affinity fragments for hybrid molecule development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。